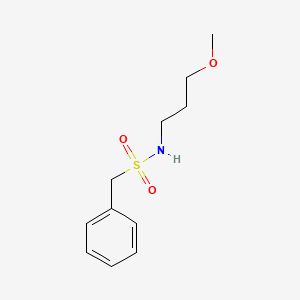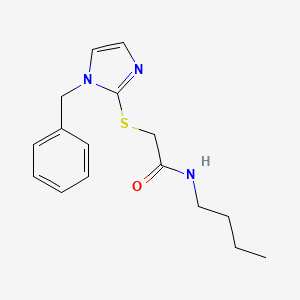
N-(3-methoxypropyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-1-phenylmethanesulfonamide: is an organic compound characterized by the presence of a methoxypropyl group attached to a phenylmethanesulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds such as brinzolamide are known to target carbonic anhydrase ii (ca-ii), a key enzyme involved in maintaining ph and fluid balance in various tissues .
Mode of Action
For instance, Brinzolamide, a carbonic anhydrase inhibitor, binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in intraocular pressure .
Biochemical Pathways
Based on its potential similarity to other sulfonamide derivatives, it may influence the carbonic anhydrase pathway, which plays a crucial role in regulating ph and fluid balance in various tissues .
Pharmacokinetics
Similar compounds like brinzolamide are known to be metabolized by hepatic cytochrome p450 isozymes, specifically cyp3a4, cyp2a6, cyp2b6, cyp2c8, and cyp2c9 . The primary metabolite is N-desethylbrinzolamide followed by the N-desmethoxypropyl and O-desmethyl metabolites .
Result of Action
Based on the action of similar compounds, it may lead to a decrease in intraocular pressure by inhibiting carbonic anhydrase activity .
Safety and Hazards
Future Directions
“N-(3-Methoxypropyl)acrylamide” has been used in the creation of polymer-gel dosimeters . The results of the independent experimental spectrophotometry and nuclear magnetic resonance analyses indicate that the NMPA polymer gel dosimeter has good and consistent dosimetric features for radiotherapy dosimetry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-1-phenylmethanesulfonamide typically involves the reaction of 1-phenylmethanesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxypropyl)-1-phenylmethanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: N-(3-methoxypropyl)-1-phenylmethanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study enzyme interactions and protein modifications. It can serve as a probe to investigate biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. It may be explored for its pharmacological properties and therapeutic potential.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals and as a component in various chemical processes.
Comparison with Similar Compounds
- N-(3-methoxypropyl)-N-phenylmethanesulfonamide
- N-(3-methoxypropyl)-N-(4-methoxyphenyl)methanesulfonamide
- N-(3-methoxypropyl)-N-(2-chlorophenyl)methanesulfonamide
Uniqueness: N-(3-methoxypropyl)-1-phenylmethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methoxypropyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-15-9-5-8-12-16(13,14)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJFZQRWUGPXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(4-methoxyphenyl)sulfonylpiperazine](/img/structure/B4939824.png)
![2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B4939831.png)
![(4-tert-butylbenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B4939838.png)
![1-[4-(4-methoxyphenyl)butan-2-yl]-4-phenylpiperazine](/img/structure/B4939848.png)
![3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4939858.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4939862.png)
![(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(3-nitrophenyl)prop-2-enamide](/img/structure/B4939868.png)
![N-benzyl-3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B4939875.png)
![N-(3-methoxyphenyl)-3-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B4939877.png)

![1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE](/img/structure/B4939892.png)
![(5Z)-5-[[2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B4939902.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4939903.png)
![4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4939906.png)
